Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone
Description
Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a tetrazolo[1,5-b]pyridazine moiety and linked via a methanone group to a pyrrolidine ring.
Properties
Molecular Formula |
C14H19N7O |
|---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C14H19N7O/c22-14(19-7-1-2-8-19)11-4-3-9-20(10-11)13-6-5-12-15-17-18-21(12)16-13/h5-6,11H,1-4,7-10H2 |
InChI Key |
UJDZZFQLYWSEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone typically involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below through comparisons with analogs from diverse sources. Key parameters include molecular weight, melting points, functional groups, and inferred biological relevance.
Table 1: Comparative Analysis of Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone and Analogous Compounds
* Estimated molecular weight based on structural similarity to and .
Key Observations:
Functional Group Impact: The tetrazole group in the target compound and (E)-4d may improve metabolic stability compared to carboxylic acid derivatives (e.g., 1-(tetrazolo[...]piperidine-3-carboxylic acid), which prioritize solubility . The methanone linker in the target compound likely enhances lipophilicity and membrane permeability relative to polar groups like carboxylic acids, critical for blood-brain barrier penetration in CNS drug design .
Structural Complexity and Bioactivity: Patent compounds with fused imidazo-pyrrolo-pyrazine systems () demonstrate higher molecular weights (~432 g/mol) and likely target kinase enzymes due to their structural resemblance to known inhibitors . The pyrazolo-pyridazine core in ’s ethanone derivative (191 g/mol) serves as a simpler scaffold for synthesizing larger bioactive molecules .
Research Findings and Implications
Tetrazole as a Bioisostere : The tetrazole group in the target compound may mimic carboxylate moieties, offering improved resistance to enzymatic degradation while maintaining hydrogen-bonding capacity, a feature leveraged in angiotensin II receptor blockers .
Piperidine-Pyrrolidine Synergy: The piperidine-pyrrolidine methanone architecture may confer conformational rigidity, enhancing target selectivity in receptor-binding applications compared to flexible analogs like propenoic acid derivatives .
Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Further studies on its solubility, logP, and binding assays are needed to validate hypothesized applications.
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